N-(4-Iodo-2-isopropylphenyl)benzamide

Description

Contextual Significance of Iodinated Benzamide (B126) Architectures

Iodinated organic compounds hold a significant place in the landscape of medicinal chemistry and materials science. calibrechem.comcoherentmarketinsights.com The presence of an iodine atom can profoundly influence a molecule's physicochemical properties, including its size, lipophilicity, and ability to engage in halogen bonding. These characteristics are often exploited in drug design to enhance binding affinity to biological targets and to improve pharmacokinetic profiles. walshmedicalmedia.com

In the realm of medical diagnostics, iodine-containing compounds are fundamental as contrast agents for X-ray imaging and computed tomography (CT) scans. coherentmarketinsights.comrockchemicalsinc.com The high atomic number of iodine allows for the effective absorption of X-rays, thereby increasing the visibility of internal structures. coherentmarketinsights.com Consequently, the synthesis and evaluation of novel iodinated molecules, including benzamide derivatives, remain an active area of research for the development of next-generation imaging agents. walshmedicalmedia.com

Overview of Benzamide Chemistry and its Research Relevance

The benzamide functional group, characterized by a benzene (B151609) ring attached to a carboxamide, is a ubiquitous scaffold in a vast array of biologically active compounds. Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.com This versatility has established the benzamide core as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

The amide bond within the benzamide structure is a key feature, providing a stable linkage that can participate in hydrogen bonding interactions, which are crucial for molecular recognition at receptor sites. The aromatic ring and the amide group can be readily substituted with various chemical moieties, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy. nih.gov The ongoing investigation into new benzamide derivatives continues to yield compounds with potential applications in treating a range of diseases, from neurological disorders to cancer. nih.govnih.gov

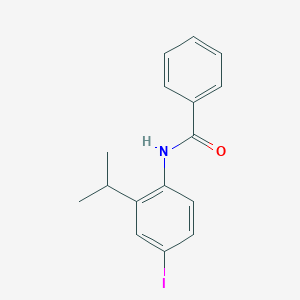

Structural Characterization and Naming Conventions for N-(4-Iodo-2-isopropylphenyl)benzamide

The systematic name for the compound, N-(4-Iodo-2-isopropylphenyl)benzamide, is derived following the nomenclature guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The name precisely describes the molecular architecture:

Benzamide: This is the parent structure, indicating a benzene ring attached to a carbonyl group which is, in turn, bonded to a nitrogen atom.

N-(...): This prefix signifies that the substituent described within the parentheses is attached to the nitrogen atom of the amide group.

4-Iodo-2-isopropylphenyl: This part of the name describes the substituent on the nitrogen. It is a phenyl (benzene) ring that is substituted at the fourth position with an iodine atom and at the second position with an isopropyl group.

The structural arrangement of these components results in a molecule with specific steric and electronic properties that are of interest in chemical synthesis and drug discovery.

Below is a table summarizing the key identifiers for N-(4-Iodo-2-isopropylphenyl)benzamide.

| Identifier | Value |

| CAS Number | 509114-15-2 appchemical.com |

| Molecular Formula | C16H16INO appchemical.com |

| Molecular Weight | 365.21 g/mol sigmaaldrich.com |

| IUPAC Name | N-(4-iodo-2-isopropylphenyl)benzamide sigmaaldrich.com |

| SMILES | Ic1ccc(c(c1)C(C)C)NC(=O)c1ccccc1 appchemical.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodo-2-propan-2-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16INO/c1-11(2)14-10-13(17)8-9-15(14)18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAGIOOCFUKYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361754 | |

| Record name | N-(4-IODO-2-ISOPROPYLPHENYL)BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509114-15-2 | |

| Record name | N-(4-IODO-2-ISOPROPYLPHENYL)BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of N 4 Iodo 2 Isopropylphenyl Benzamide

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Advanced spectroscopic techniques are fundamental tools for elucidating the precise molecular structure of chemical compounds. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared - IR), and mass spectrometry (MS), complemented by elemental analysis, provide a comprehensive picture of a molecule's atomic arrangement, connectivity, and elemental composition. However, for the specific compound N-(4-Iodo-2-isopropylphenyl)benzamide, detailed experimental data from these techniques have not been found in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.

Two-Dimensional NMR for Connectivity and Conformation (e.g., COSY, TOCSY, HMBC)

Two-dimensional (2D) NMR techniques are employed to establish connectivity between atoms and to probe the spatial arrangement of the molecule. researchgate.net

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For the target molecule, COSY would help in assigning the protons within the isopropyl group and tracing the connectivity of protons on the aromatic rings.

TOCSY (Total Correlation Spectroscopy) is useful for identifying all protons within a spin system.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu This is particularly useful for connecting different fragments of the molecule, for instance, linking the N-H proton to carbons in the adjacent phenyl ring and the carbonyl carbon.

Specific 2D NMR data for N-(4-Iodo-2-isopropylphenyl)benzamide is not available in the reviewed literature.

Application of NMR in Reaction Kinetic Studies and Molecular Dynamics

NMR spectroscopy can be a powerful tool for studying the kinetics of chemical reactions and the dynamics of molecules in solution. nih.govnih.gov By monitoring the change in signal intensity of reactants and products over time, reaction rates can be determined. nih.gov Furthermore, variable temperature NMR experiments can provide information on dynamic processes such as restricted rotation around the amide C-N bond, which is a known phenomenon in N-substituted benzamides. nanalysis.com NMR relaxation studies can also offer insights into the molecular motion and intermolecular interactions. nih.gov

No studies utilizing N-(4-Iodo-2-isopropylphenyl)benzamide for reaction kinetic or molecular dynamics analyses have been identified in the scientific literature.

Vibrational Spectroscopy (IR) and Mass Spectrometry (MS) in Structural Confirmation

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For an N-substituted benzamide (B126), characteristic vibrational bands would be expected for the N-H stretch (around 3300 cm⁻¹), the C=O (amide I band) stretch (around 1650 cm⁻¹), and C-N stretching and N-H bending (amide II band) vibrations. researchgate.net The presence of the aromatic rings would be indicated by C-H and C=C stretching and bending vibrations. The C-I stretch would appear in the far-infrared region, typically below 600 cm⁻¹. spectroscopyonline.com

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For N-(4-Iodo-2-isopropylphenyl)benzamide (C₁₆H₁₆INO), the molecular ion peak [M]⁺ would be expected at m/z 365.03. The isotopic pattern of the molecular ion would be characteristic of an iodine-containing compound.

A search of the scientific literature did not yield experimental IR or mass spectrometry data specifically for N-(4-Iodo-2-isopropylphenyl)benzamide.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. For N-(4-Iodo-2-isopropylphenyl)benzamide, with the molecular formula C₁₆H₁₆INO, the theoretical elemental composition would be:

Carbon (C): 52.62%

Hydrogen (H): 4.42%

Iodine (I): 34.74%

Nitrogen (N): 3.84%

Oxygen (O): 4.38%

Experimental determination of these percentages for a synthesized sample would serve to confirm its purity and stoichiometry.

No published elemental analysis data for N-(4-Iodo-2-isopropylphenyl)benzamide could be located.

Solid-State Structural Investigations via X-ray Crystallography

Single-crystal X-ray diffraction analysis would be the primary method to elucidate the exact solid-state structure of N-(4-Iodo-2-isopropylphenyl)benzamide. This technique would reveal the spatial coordinates of each atom in the molecule, allowing for a detailed description of its conformation.

For benzamide derivatives, key conformational features include the dihedral angles between the phenyl rings and the central amide plane. For instance, in the related structure of 2-iodo-N-phenylbenzamide, the two aromatic rings are oriented nearly perpendicular to each other, with the iodobenzene (B50100) ring plane inclined at approximately 52° to the amide plane. The conformation of N-(4-Iodo-2-isopropylphenyl)benzamide would be influenced by the steric bulk of the isopropyl group at the ortho position, which would likely cause significant twisting of the substituted phenyl ring relative to the amide group to minimize steric hindrance.

Table 1: Expected Crystallographic Data Parameters for N-(4-Iodo-2-isopropylphenyl)benzamide (Note: This table is hypothetical and represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment.)

| Parameter | Expected Value/Information |

| Chemical Formula | C₁₆H₁₆INO |

| Formula Weight | 365.21 |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, P2₁2₁2₁) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per cell) | To be determined |

| Calculated Density (Dx) | g/cm³ |

| Key Dihedral Angles | Angle between the benzoyl ring and amide plane; Angle between the iodophenyl ring and amide plane |

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. For a molecule like N-(4-Iodo-2-isopropylphenyl)benzamide, several key interactions would be anticipated to play a crucial role in stabilizing the crystal lattice.

Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor. Halogen bonds are interactions where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile, such as an oxygen or nitrogen atom, or a π-system. Interactions of the type C-I···O or C-I···π(arene) could be present, further stabilizing the crystal packing.

Table 2: Potential Intermolecular Interactions in Solid N-(4-Iodo-2-isopropylphenyl)benzamide (Note: This table is a projection based on the functional groups present in the molecule and data from similar compounds.)

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

| Hydrogen Bond | N-H (amide) | O=C (amide) | N···O distance typically 2.8-3.2 Å |

| Halogen Bond | C-I | O=C (amide), π-system | I···O or I···π distances are shorter than the sum of van der Waals radii |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Centroid-to-centroid distance typically 3.3-3.8 Å |

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. appchemical.com Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. Benzamide and its derivatives are well-known for exhibiting polymorphism. mdpi.comresearchgate.net This phenomenon arises from the different ways the molecules can pack in the crystal lattice, often due to a delicate balance between competing intermolecular interactions like hydrogen bonding and π-π stacking. sigmaaldrich.com

The study of polymorphism is a key aspect of crystal engineering, which aims to design and synthesize functional solid-state structures with desired properties. nih.gov For benzamide derivatives, crystal engineering strategies often focus on controlling the hydrogen-bonding networks and other supramolecular synthons to direct the formation of a specific polymorph. sigmaaldrich.comnih.gov Factors such as the choice of crystallization solvent, temperature, and the presence of substituents on the benzamide core can influence which polymorphic form is obtained. appchemical.com The interplay between molecular conformation and molecular packing is critical; flexible molecules may adopt different conformations that then lead to entirely different packing arrangements and, consequently, different polymorphs. appchemical.comnih.gov

Mechanistic Insights and Reactivity Profiling of N 4 Iodo 2 Isopropylphenyl Benzamide

Reactivity Governed by the Iodophenyl Moiety

The carbon-iodine (C-I) bond is the most reactive site on the iodophenyl ring. Its relative weakness compared to other carbon-halogen bonds makes it a versatile handle in a variety of transformations, including transition-metal-catalyzed cross-coupling reactions, the formation of hypervalent iodine species, and radical-based transformations.

A cornerstone of modern synthetic chemistry, the oxidative addition/reductive elimination catalytic cycle is central to the reactivity of aryl iodides like N-(4-Iodo-2-isopropylphenyl)benzamide. libretexts.org These reaction pairs involve a change in the oxidation state and coordination number of a transition metal catalyst, typically palladium or copper. libretexts.org

Oxidative Addition : This is the initial step where a low-valent metal complex inserts into the carbon-iodine bond. libretexts.org This reaction increases the metal's oxidation state and coordination number by two. libretexts.orgyoutube.com For N-(4-Iodo-2-isopropylphenyl)benzamide, this process would form an organometallic intermediate, which is the precursor for subsequent bond-forming steps. The reaction is favored by electron-rich, coordinatively unsaturated metal centers. libretexts.org

Reductive Elimination : This is the final bond-forming step and the reverse of oxidative addition. libretexts.org Two ligands from the metal center are coupled and eliminated, forming a new covalent bond and reducing the metal's oxidation state by two. youtube.com In the context of intramolecular reactions of N-(4-Iodo-2-isopropylphenyl)benzamide, this step could involve the formation of a new C-N bond, leading to cyclic structures. For reductive elimination to occur, the ligands to be coupled must be in a cis orientation to each other on the metal center. libretexts.org

Table 1: Key Features of Oxidative Addition and Reductive Elimination

| Process | Change in Metal Oxidation State | Change in Metal Coordination Number | Key Requirement |

|---|---|---|---|

| Oxidative Addition | Increases by 2 | Increases by 2 | Accessible higher oxidation state for the metal. libretexts.org |

The iodine atom in N-(4-Iodo-2-isopropylphenyl)benzamide can be oxidized from its standard +1 state to higher oxidation states (+3 or +5), forming hypervalent iodine reagents. illinois.edu These species, such as λ³-iodanes, exhibit reactivity comparable to transition metals and serve as powerful tools for oxidation and bond formation under metal-free conditions. researchgate.netnih.gov

Hypervalent iodine reagents are particularly effective in mediating the formation of carbon-nitrogen (C-N) bonds. hbni.ac.in The process generally involves the initial formation of an iodine(III) species from the aryl iodide. This species can then undergo ligand exchange with a nucleophile, such as the nitrogen atom of the benzamide (B126) group. Subsequent reductive elimination from the hypervalent iodine center forges the new C-N bond. researchgate.net This strategy is frequently employed for the synthesis of nitrogen-containing heterocycles. researchgate.net For N-(4-Iodo-2-isopropylphenyl)benzamide, an intramolecular reaction of this type would be a plausible route to synthesize phenanthridinone derivatives.

The C-I bond is susceptible to homolytic cleavage, which can be initiated by photolysis, electrolysis, or radical initiators. thieme-connect.de This cleavage generates a highly reactive aryl radical centered on the phenyl ring of the N-(4-Iodo-2-isopropylphenyl)benzamide molecule.

Once formed, this aryl radical can participate in a variety of transformations:

Hydrogen Abstraction : The radical can abstract a hydrogen atom from the solvent or another reagent to form the corresponding de-iodinated product.

Addition to π-Systems : The radical can add to alkenes or alkynes, initiating a cascade of reactions.

Intramolecular Cyclization : The aryl radical can attack another part of the molecule, such as the benzamide ring, to form a new ring system. Such radical cyclizations are a powerful method for constructing complex heterocyclic scaffolds. acs.org

Electrochemical methods provide a controlled way to generate these radical species. By tuning the electrode potential, the aryl iodide can be selectively reduced to form a radical anion, which then fragments to release an iodide ion and the aryl radical. researchgate.net This approach offers a green and efficient alternative to traditional chemical methods for initiating radical reactions.

Reactivity of the Benzamide Functional Group

The benzamide linkage (-CO-NH-) is a robust functional group, but its reactivity can be harnessed, particularly in the synthesis of heterocyclic compounds. The nitrogen atom's nucleophilicity and the acidity of the N-H proton are central to its chemical behavior.

The benzamide group is a key participant in intramolecular cyclization reactions, especially when positioned ortho to a reactive group on an aromatic ring. In N-(4-Iodo-2-isopropylphenyl)benzamide, the benzamide nitrogen can act as an intramolecular nucleophile. Following activation of the C-I bond by a transition metal catalyst (e.g., copper or palladium), the amide nitrogen can attack the carbon atom of the aryl ring, displacing the iodine. This intramolecular Ullmann-type or Buchwald-Hartwig amination is a common and effective strategy for synthesizing phenanthridinone-based heterocycles. researchgate.net

Gold-catalyzed cyclization of related N-propargyl benzamides has also been studied, highlighting the versatility of the amide group in forming new rings, although the mechanism can be solvent-dependent. nih.gov Furthermore, amidyl radicals, generated from the N-H bond, can engage in cyclization cascades to produce highly functionalized heterocyclic structures. acs.org

The reactivity of both the iodophenyl and benzamide moieties is modulated by the substituents present on the aromatic rings. In N-(4-Iodo-2-isopropylphenyl)benzamide, the key substituents are the iodine and isopropyl groups.

Inductive and Steric Effects of the Isopropyl Group : The isopropyl group at the 2-position exerts a significant influence.

Electronic Effect : It is an electron-donating group through induction, which can slightly modulate the electron density of the aromatic ring.

Steric Effect : Its primary impact is steric hindrance. This bulkiness can restrict the rotation around the aryl-nitrogen bond and influence the preferred conformation of the amide (cis vs. trans). The conformation of the amide bond can, in turn, have a profound effect on the feasibility and yield of cyclization reactions. researchgate.net A conformation that places the reacting atoms in close proximity is essential for efficient intramolecular ring closure.

Electronic Effects of the Iodine Atom : The iodine atom at the 4-position is electron-withdrawing via its inductive effect. Its main role, however, is not as an electronic modifier but as an excellent leaving group in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. nih.gov

Resonance in the Benzamide Group : The classic nN→π*C=O resonance makes the amide bond exceptionally stable and planar. kubikat.org Substituents on the benzoyl ring (unsubstituted in this case) would alter the electrophilicity of the carbonyl carbon and the pKa of the N-H proton. Electron-withdrawing groups would enhance the acidity of the N-H proton, facilitating its deprotonation to form the nucleophilic amidate required for many C-N bond-forming reactions. nih.gov

Table 2: Influence of Substituents on the Reactivity of N-(4-Iodo-2-isopropylphenyl)benzamide

| Substituent | Position | Primary Effect | Impact on Reactivity |

|---|---|---|---|

| Isopropyl | 2- (on phenylamine ring) | Steric Hindrance | Influences amide conformation, potentially hindering or directing cyclization pathways. researchgate.net |

| Iodine | 4- (on phenylamine ring) | Leaving Group Ability | Excellent leaving group for transition-metal-catalyzed cross-coupling reactions. nih.gov |

Mechanistic Investigations of Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving N-(4-Iodo-2-isopropylphenyl)benzamide are critical aspects that dictate the formation of specific isomers in a chemical transformation. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining analogous systems and established principles in organic synthesis, particularly in the realm of transition-metal-catalyzed reactions. The interplay of steric and electronic factors, along with the nature of the catalyst and directing groups, governs the outcome of these reactions.

In palladium-catalyzed cross-coupling reactions, a common transformation for aryl iodides, the initial oxidative addition of the palladium(0) catalyst to the carbon-iodine bond is a pivotal step. For N-(4-Iodo-2-isopropylphenyl)benzamide, this occurs at the C4 position of the phenyl ring. Subsequent steps, such as C-H activation or further cross-coupling, are where regioselectivity becomes a key consideration. The benzamide moiety can act as a directing group, influencing the regioselectivity of C-H functionalization at the ortho position of the benzoyl group or the phenyl ring to which it is attached.

The isopropyl group at the C2 position of the iodophenyl ring exerts a significant steric influence. This bulky group can hinder reactions at the adjacent C3 position, thereby directing incoming reagents to the less sterically encumbered C5 position. In reactions where the amide nitrogen participates in directing C-H activation, the ortho C-H bond of the N-phenyl ring (C3 position) would be electronically activated. However, the steric hindrance from the isopropyl group would likely play a dominant role in determining the regiochemical outcome.

Computational studies on related N-arylbenzamide systems have shown that the directing ability of the amide group can be modulated by the choice of ligand on the metal catalyst. Different ligands can alter the steric environment and electronic properties of the catalytic complex, thereby switching the preference for activation of different C-H bonds. For instance, in palladium-catalyzed C(sp³)–H arylation of Weinreb amides, the choice of a specific pyridinesulfonic acid ligand was found to be crucial for enabling the reaction, overcoming the challenges posed by the weakly coordinating nature of the amide. This highlights that in hypothetical reactions of N-(4-Iodo-2-isopropylphenyl)benzamide, the ligand on the palladium catalyst could be a critical tool to control regioselectivity.

Stereoselectivity would become a factor in reactions where a new chiral center is formed. For example, if a prochiral group were to be introduced to the molecule, the existing structural features, particularly the bulky isopropyl group, could induce facial selectivity, leading to the preferential formation of one enantiomer or diastereomer. The chair-like transition states often invoked to explain stereochemical outcomes in aldol (B89426) reactions, for instance, can be influenced by the steric demands of substituents on the aromatic rings. While no direct studies on stereoselective reactions of N-(4-Iodo-2-isopropylphenyl)benzamide are available, the principles of asymmetric catalysis suggest that chiral ligands on a metal catalyst could effectively control the stereochemical outcome of a reaction at a prochiral center within the molecule.

To illustrate the impact of reaction parameters on regioselectivity in analogous systems, the following table summarizes findings from studies on related N-aryl amides.

| Catalyst/Ligand System | Substrate Type | Major Regioisomer | Minor Regioisomer | Reference System |

| Pd(OAc)₂ / PPh₃ | N-Arylbenzamide | ortho-Arylation (Benzoyl Ring) | meta/para-Arylation | C-H Functionalization |

| [RhCp*Cl₂]₂ / AgOAc | Aryl Sulfonamide with N-heterocycle | ortho to Sulfonamide | ortho to N-heterocycle | Site-Selectivity Switching |

| Ni/Photoredox Catalyst | N-Alkylbenzamide | α-Arylation (Alkyl Chain) | Other positions on alkyl chain | C-H Functionalization |

These examples demonstrate that the regiochemical outcome is highly dependent on the catalytic system and the nature of the directing group. For N-(4-Iodo-2-isopropylphenyl)benzamide, one could predict that the benzamide group would direct C-H activation to the ortho position of the benzoyl ring in a palladium-catalyzed reaction. However, the electronic and steric environment of the iodophenyl ring could also lead to competitive C-H activation at the C3 or C5 positions, with the outcome likely being influenced by the specific ligands and reaction conditions employed.

Computational Chemistry and Theoretical Studies of N 4 Iodo 2 Isopropylphenyl Benzamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like N-(4-Iodo-2-isopropylphenyl)benzamide. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Electronic Structure: The electronic properties of benzamides are largely governed by the interplay between the phenyl rings and the central amide linkage. DFT calculations are commonly used to determine key electronic descriptors. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. For a molecule like N-(4-Iodo-2-isopropylphenyl)benzamide, the HOMO is expected to be distributed across the electron-rich benzoyl and substituted aniline (B41778) rings, while the LUMO is typically centered on the benzamide (B126) core, indicating its capacity to accept electrons. sci-hub.seresearchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. libretexts.orgwuxiapptec.com For this compound, the MEP map would predictably show a region of high negative potential (typically colored red) around the carbonyl oxygen, identifying it as a primary site for electrophilic attack or hydrogen bond donation. researchgate.net Conversely, regions of positive potential (blue) would be located around the amide hydrogen and, notably, on the iodine atom. The positive region on the iodine is known as a σ-hole, which allows it to act as a halogen bond donor. researchgate.net

The following table summarizes typical quantum chemical parameters calculated for benzamide-like structures using DFT methods.

| Parameter | Typical Calculated Value/Range | Significance |

| HOMO Energy | -6.2 to -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.7 eV | Correlates with chemical reactivity and stability sci-hub.se |

| Dipole Moment | 3.5 to 4.5 Debye | Measures molecular polarity and influences intermolecular interactions |

Note: These values are illustrative and derived from general DFT studies on substituted benzamides. Actual values for N-(4-Iodo-2-isopropylphenyl)benzamide would require specific calculation.

Reaction Pathways: DFT is also employed to model reaction pathways by locating transition states and calculating activation energies. researchgate.net For N-(4-Iodo-2-isopropylphenyl)benzamide, theoretical studies could investigate mechanisms such as amide bond hydrolysis, electrophilic aromatic substitution on either phenyl ring, or palladium-catalyzed cross-coupling reactions involving the C-I bond. utas.edu.au By mapping the potential energy surface, researchers can predict the most favorable reaction pathways and understand the stability of intermediates. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Interactions

The three-dimensional structure and dynamic behavior of N-(4-Iodo-2-isopropylphenyl)benzamide are key to its interactions with biological targets. Molecular modeling and dynamics simulations provide insight into these characteristics.

Conformational Landscapes: The conformational flexibility of N-(4-Iodo-2-isopropylphenyl)benzamide is primarily defined by the rotation around several key single bonds: the C-N amide bond and the bonds connecting the phenyl rings to the amide group. Rotation around the C-N amide bond is known to have a significant energy barrier due to its partial double-bond character. nih.govrsc.org

A critical feature of this specific molecule is the presence of a bulky isopropyl group at the ortho position of the N-phenyl ring. Molecular mechanics and DFT calculations would predict that this group imposes substantial steric hindrance, forcing the N-phenyl ring to adopt a non-coplanar (twisted) conformation relative to the amide plane to minimize repulsive steric interactions. nih.govmdpi.com This twist angle is a defining characteristic of the molecule's low-energy conformational state.

| Interaction | Typical Energy Barrier (kcal/mol) | Consequence for N-(4-Iodo-2-isopropylphenyl)benzamide |

| Amide C-N Bond Rotation | 15 - 22 kcal/mol | High barrier leads to distinct cis/trans isomers, with the trans being overwhelmingly favored. |

| N-Aryl Bond Rotation | 5 - 10 kcal/mol | Steric clash from the ortho-isopropyl group significantly influences the preferred rotational angle. mdpi.com |

| C-Aryl Bond Rotation | Low | Relatively free rotation expected unless interacting with a constrained binding pocket. |

Note: Energy barriers are generalized from studies on substituted amides and formamides. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time in a simulated biological environment (e.g., in water). tandfonline.com An MD trajectory would reveal the stability of the predicted low-energy conformers and the flexibility of the isopropyl and benzoyl groups. Furthermore, if a biological target is known, MD simulations can be used to study the stability of the ligand-protein complex, observe how the compound adjusts its conformation within a binding site, and analyze the network of intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and halogen bonds) that stabilize the binding. irb.hrrsc.org

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics and QSAR studies are essential for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of molecules like benzamides, QSAR models can guide the synthesis of more potent analogues. nih.govnih.gov

A QSAR model for a series of derivatives including N-(4-Iodo-2-isopropylphenyl)benzamide would rely on calculating various molecular descriptors that quantify its physicochemical properties. Key descriptors for this molecule would include:

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) would be significantly influenced by the large nonpolar surface area contributed by the phenyl rings, the isopropyl group, and the iodine atom.

Steric Descriptors: Parameters such as Molar Refractivity (MR) or specific steric parameters would quantify the bulk of the substituents, with the ortho-isopropyl group being a dominant steric feature.

A typical QSAR model is expressed as a linear or non-linear equation. For a hypothetical series of benzamides, a model might take the form:

Biological Activity (e.g., pIC₅₀) = c₁(logP) + c₂(MR) + c₃*(σ) + constant

Where c represents the coefficient for each descriptor and σ is an electronic parameter. Such models have been successfully developed for various benzamide derivatives to predict activities ranging from anticancer to antimicrobial. unair.ac.idjppres.com

| Descriptor Type | Example Descriptor | Relevance to N-(4-Iodo-2-isopropylphenyl)benzamide |

| Hydrophobic | LogP, LogS | Governed by isopropyl, iodo, and phenyl groups; critical for membrane permeability and hydrophobic interactions. |

| Steric | Molar Refractivity (MR), Sterimol Parameters | The ortho-isopropyl group provides significant bulk, which can either enhance or hinder binding to a target. |

| Electronic | Hammett constants (σ), Dipole Moment, Atomic Charges | The iodine substituent influences the electronic nature of the N-phenyl ring. The amide bond possesses a strong dipole. |

| Topological | Kappa Shape Indices | Describes molecular shape and branching, relevant for receptor fit. |

In Silico Approaches for Molecular Design and Property Prediction

In silico methods use computational power to design new molecules and predict their properties before they are synthesized, saving significant time and resources. nih.govimpactfactor.org

Molecular Design: Starting with N-(4-Iodo-2-isopropylphenyl)benzamide as a lead compound or scaffold, computational approaches can guide the design of new derivatives with potentially improved activity or properties. vensel.org For instance, a molecular docking study might suggest that the iodine atom could be replaced with a different halogen (Br, Cl) or a hydrogen-bond-accepting group (e.g., -CN) to enhance interaction with a specific amino acid in a receptor's active site. Similarly, the effect of moving the isopropyl group to the meta or para position could be evaluated virtually to probe the steric tolerance of the binding pocket. researchgate.net

Property Prediction: A crucial aspect of modern drug discovery is the early prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Numerous computational models, often based on QSAR or machine learning, can predict these properties from a molecule's structure alone. researchgate.net For N-(4-Iodo-2-isopropylphenyl)benzamide, these tools could estimate its likely oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. escholarship.org

| Property | Prediction Method | Importance in Drug Design |

| Aqueous Solubility (LogS) | QSPR models, Fragment-based methods | Affects absorption and formulation. |

| Lipophilicity (LogP/LogD) | Atom-based or fragment-based calculations | Influences permeability, metabolic stability, and toxicity. |

| Blood-Brain Barrier Permeability | QSPR models | Determines if a compound can act on targets in the central nervous system. |

| CYP450 Inhibition | Docking, Machine Learning Models | Predicts potential for drug-drug interactions. |

| hERG Inhibition | Pharmacophore models, QSAR | Assesses risk of cardiotoxicity. |

| Drug-Likeness | Rule-based filters (e.g., Lipinski's Rule of Five) | Provides an early assessment of whether a molecule has properties consistent with orally available drugs. |

These in silico predictions are invaluable for prioritizing which newly designed analogues of N-(4-Iodo-2-isopropylphenyl)benzamide warrant the resources required for chemical synthesis and biological testing.

Advanced Applications of N 4 Iodo 2 Isopropylphenyl Benzamide and Its Derivatives in Chemical Science

Strategic Utility as Synthetic Building Blocks and Intermediates

The unique structural features of N-(4-Iodo-2-isopropylphenyl)benzamide make it a valuable precursor in organic synthesis. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds, serving as a synthetic handle for constructing more complex molecular architectures.

Construction of Biaryl Systems

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, as these motifs are prevalent in pharmaceuticals, natural products, and advanced materials. nih.gov The most powerful and widely used method for this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govgoogle.com In this context, the iodine atom of N-(4-Iodo-2-isopropylphenyl)benzamide serves as an excellent leaving group for coupling with a variety of arylboronic acids or their esters.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-iodine bond of the N-(aryl)iodobenzamide, forming a Pd(II) intermediate.

Transmetalation: The aryl group from an arylboronic acid (activated by a base) is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst. researchgate.net

The reaction is highly versatile, tolerating a wide range of functional groups on both coupling partners. google.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. nih.gov While chloroarenes are often less reactive due to the strength of the C-Cl bond, iodoarenes like N-(4-Iodo-2-isopropylphenyl)benzamide are highly reactive electrophiles in these couplings. google.com

| Parameter | Typical Reagents/Conditions | Purpose | Reference(s) |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OH)₂ | Facilitates the C-C bond formation. | researchgate.net, nih.gov |

| Aryl Source | Ar-B(OH)₂ (Arylboronic acid) | Provides the second aryl ring for the biaryl product. | google.com |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. | nih.gov |

| Solvent | Toluene, THF, DMF/H₂O | Solubilizes reactants and facilitates the reaction. | nih.gov |

This table presents generalized conditions for Suzuki-Miyaura reactions based on established literature.

Synthesis of Fused Heterocyclic Compounds

Fused heterocyclic compounds are of immense interest due to their prevalence in biologically active molecules and pharmaceuticals. nih.gov Benzamide (B126) derivatives, particularly those bearing a halogen on an adjacent aromatic ring, are versatile precursors for the synthesis of these complex systems through intramolecular cyclization reactions. mdpi.comnih.gov

A powerful strategy involves the intramolecular coupling of the amide nitrogen with an ortho-positioned C-X or C-H bond on the second aryl ring. For instance, research by Kotipalli et al. demonstrated a two-step method for synthesizing indolo[1,2-a]quinazolinone derivatives starting from 2-iodobenzamides. mdpi.com This process involves an initial Ullman coupling to form an N-aryl bond, followed by a palladium-catalyzed intramolecular C-H amidation, which closes the final ring. mdpi.com This approach highlights how an ortho-iodo benzamide derivative can be strategically employed to build complex, fused polycyclic systems.

Similarly, other intramolecular oxidative cyclization reactions of benzamides can be used to form various heterocyclic nuclei. nih.gov The specific derivative of N-(4-Iodo-2-isopropylphenyl)benzamide can be designed to position the reactive groups appropriately to facilitate the desired ring closure, leading to a diverse array of fused heterocyclic structures.

Role as Ligands in Catalysis and Material Science

The benzamide functional group possesses donor atoms (oxygen and nitrogen) capable of coordinating to metal centers, allowing N-(4-Iodo-2-isopropylphenyl)benzamide and its derivatives to function as ligands in organometallic and coordination chemistry. researchgate.netasianpubs.org

Design and Synthesis of Organometallic Complexes with Benzamide Ligands

The amide group contains two potential donor sites for metal coordination: the carbonyl oxygen and the amide nitrogen. asianpubs.org For neutral amide ligands, coordination typically occurs through the hard carbonyl oxygen atom. asianpubs.org The synthesis of such complexes is generally straightforward, involving the reaction of the benzamide ligand with a metal salt, such as Co(II), Ni(II), or Cu(II) chlorides, in a suitable solvent. asianpubs.org

The resulting organometallic complexes can adopt various coordination geometries, including octahedral, tetrahedral, or square planar, depending on the metal center and the steric and electronic properties of the ligand. researchgate.net The substituents on the benzamide ligand, such as the isopropyl group on the N-phenyl ring of N-(4-Iodo-2-isopropylphenyl)benzamide, play a crucial role in tuning the properties of the metal complex. These groups can influence the complex's solubility, stability, and catalytic activity by modifying the steric environment around the metal center.

| Metal Center | Ligand Type | Resulting Geometry | Reference(s) |

| Mn(II), Ni(II), Zn(II) | Various Benzamide-derived ligands | Octahedral, Tetrahedral | researchgate.net |

| Co(II), Ni(II), Cu(II), Zn(II) | N-(pyrrolidinobenzyl)benzamide | Square Planar | asianpubs.org |

This table summarizes findings on the coordination chemistry of various benzamide-type ligands with different transition metals.

Investigation of Ligand Hemilability and Coordination Behavior

The concept of hemilability is of great importance in the design of catalysts and functional materials. nih.govresearchgate.net A hemilabile ligand contains two or more potential donor atoms with different coordination strengths. whiterose.ac.uk One donor atom binds strongly to the metal center, anchoring the ligand, while the other binds weakly and can reversibly dissociate. This "on-off" functionality generates a vacant coordination site, which is crucial for substrate binding and activation in a catalytic cycle. wwu.edu

Benzamide derivatives are excellent candidates for hemilabile ligands. They contain a "hard" carbonyl oxygen donor that can form a stable coordinate bond with a metal center. A second, weaker interaction can be designed into the ligand, for example, through the π-system of one of the aryl rings or another functional group. This weak, labile bond can easily dissociate to open a coordination site for a substrate to enter the catalytic cycle, and then re-coordinate to stabilize reaction intermediates. researchgate.net This dynamic coordination behavior is instrumental in many homogeneous catalytic processes. nih.gov

Pharmacological Target Elucidation and Mechanistic Biological Research (Excluding Clinical Outcomes)

Benzamide-based scaffolds are prevalent in medicinal chemistry and have been investigated for their interactions with a wide range of biological targets. researchgate.net Research focused on the mechanism of action of these compounds provides crucial insights into their potential therapeutic applications, excluding any clinical outcomes.

Several studies have successfully identified specific protein targets for various benzamide derivatives. For instance, certain substituted benzamides function as atypical neuroleptics by demonstrating a higher affinity for dopamine (B1211576) receptors labeled by the agonist ³H-NPA compared to those labeled by the antagonist ³H-spiperone, suggesting a distinct mechanism of modulating dopamine signaling. nih.gov In the field of metabolic diseases, benzamide derivatives have been identified as potent glucokinase (GK) activators, which could play a role in regulating glucose metabolism. nih.govresearchgate.net

More recently, benzamide derivatives have been developed as highly potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. nih.gov Mechanistic studies on these compounds revealed that they can induce cell cycle arrest at the G2/M phase and ultimately trigger apoptosis in cancer cells. nih.gov Furthermore, extensive structure-activity relationship (SAR) studies have led to the discovery of N-arylbenzamide derivatives as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a therapeutic target for Parkinson's disease. nih.gov These studies exemplify how N-(4-Iodo-2-isopropylphenyl)benzamide and its analogs can be used as chemical probes to elucidate complex biological pathways and identify novel therapeutic targets.

| Benzamide Scaffold | Biological Target | Key Mechanistic Finding (Non-Clinical) | Reference(s) |

| Substituted Benzamides (e.g., Sulpiride) | Dopamine Receptors | Preferential binding to agonist-labeled vs. antagonist-labeled receptors. | nih.gov |

| Pyrazole Benzamides | Glucokinase (GK) | Allosteric activation of the enzyme. | nih.gov, researchgate.net |

| Benzamidophenyl Derivatives | PARP-1 | Potent enzyme inhibition (IC₅₀ = 0.25 nM); induces G2/M cell cycle arrest and apoptosis. | nih.gov |

| 5-substituent-N-arylbenzamides | LRRK2 | Potent and selective kinase inhibition. | nih.gov |

This table summarizes non-clinical research findings on the biological targets and mechanisms of action for various classes of benzamide derivatives.

Modulation of Receptor Activity (e.g., μ-Opioid Receptor Antagonism, PPARγ Agonism)

The benzamide scaffold is integral to the development of ligands that modulate receptor activity, including those targeting opioid and peroxisome proliferator-activated receptor gamma (PPARγ) systems.

μ-Opioid Receptor Antagonism: Derivatives of N-substituted benzamides have been investigated for their role as opioid receptor antagonists. Research into N-substituted 4-(3-hydroxyphenyl)piperazines, for example, has shown that these molecules can act as pure opioid receptor antagonists. acs.org The specific substitutions on the benzamide and piperazine (B1678402) rings are critical in defining the potency and selectivity of these compounds for μ, δ, and κ opioid receptors. acs.org While direct studies on N-(4-Iodo-2-isopropylphenyl)benzamide are not extensively documented in this context, the broader class of benzamide derivatives shows a clear potential for modulating the opioid system. For instance, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide was identified as a potent and exceptionally selective delta-opioid receptor agonist, demonstrating the scaffold's versatility. nih.govresearchgate.net

PPARγ Agonism: Peroxisome proliferator-activated receptors (PPARs) are key regulators of glucose and lipid metabolism, making them important targets for diseases like type 2 diabetes. nih.govopenmedicinalchemistryjournal.com The general structure for a PPARγ agonist includes a polar head, a linker, and a hydrophobic tail, which interact with the receptor's ligand-binding domain. nih.gov Benzamide derivatives have been explored as potential PPARγ modulators. google.com Synthetic PPARγ agonists, such as thiazolidinediones (also known as glitazones), are used clinically and have demonstrated the therapeutic potential of activating this receptor. nih.govmdpi.com The development of novel benzamide-based compounds continues, aiming to achieve potent and selective PPARγ agonism for the treatment of metabolic and neuroinflammatory diseases. mdpi.com

Enzyme Inhibition Mechanisms (e.g., Histone Deacetylases (HDACs), Cyclin-Dependent Kinases (CDK2), Acetylcholinesterase)

The N-phenyl benzamide structure is a well-established pharmacophore in the design of various enzyme inhibitors, attributed to its ability to form key interactions within enzyme active sites.

Histone Deacetylases (HDACs): Benzamides, particularly the N-(2-aminophenyl)benzamide class, are recognized as potent inhibitors of class I histone deacetylases (HDACs). acs.orgnih.gov The mechanism of inhibition involves the benzamide's carbonyl and amino groups chelating the zinc ion (Zn²⁺) located in the catalytic domain of the HDAC enzyme. nih.govmdpi.com This interaction forms a stable seven-membered ring complex with the zinc ion, effectively blocking the enzyme's catalytic activity. nih.gov This mode of binding prevents the deacetylation of histone and non-histone proteins, a process that plays a critical role in gene expression. nih.govmdpi.com Several benzamide-based HDAC inhibitors, such as Entinostat (MS-275), have progressed to clinical trials, highlighting the therapeutic importance of this mechanism. nih.gov

Cyclin-Dependent Kinases (CDK2): Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. researchgate.netmdpi.com The N-phenyl benzamide moiety is a feature in several kinase inhibitors. For example, the drug Nilotinib, a tyrosine kinase inhibitor, contains an N-phenyl benzamide derivative structure. nih.gov While specific studies on N-(4-Iodo-2-isopropylphenyl)benzamide are limited, related benzimidazole (B57391) derivatives have been synthesized and evaluated for CDK2 inhibition, with docking studies suggesting they can fit within the CDK-ATP binding pocket. researchgate.net

Acetylcholinesterase (AChE): Acetylcholinesterase inhibitors are used in the symptomatic treatment of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.govresearchgate.netmdpi.com The benzamide scaffold has been identified as having the potential to inhibit the AChE enzyme. researchgate.net The inhibitory mechanism typically involves the ligand binding to the active site of the enzyme, which includes a catalytic site and a peripheral anionic site (PAS). mdpi.comnih.gov Studies on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have shown potent anti-acetylcholinesterase activity, with molecular docking revealing hydrogen bonding between the benzamide's carbonyl group and key amino acid residues like tyrosine 121 in the active site. researchgate.net

Anti-Viral and Anti-Proliferative Mechanistic Studies

Derivatives of N-(4-Iodo-2-isopropylphenyl)benzamide have been investigated for their potential as anti-viral and anti-proliferative agents, with mechanisms often involving direct interaction with viral components or interference with cellular proliferation pathways.

Anti-Viral Mechanisms: Research on N-phenyl benzamides has identified them as effective antiviral compounds, particularly against enteroviruses like Coxsackievirus A9 (CVA9). nih.gov The primary mechanism of action for these compounds is as capsid binders. The benzamide derivative binds directly to the viral capsid, often in a hydrophobic pocket, which stabilizes the virion. nih.gov This stabilization prevents the necessary conformational changes required for uncoating, the process where the virus releases its genetic material into the host cell. nih.govebsco.com By inhibiting uncoating, the viral replication cycle is effectively halted at an early stage. nih.gov Studies on various N-phenylbenzamide derivatives against Enterovirus 71 (EV 71) have also shown potent activity, identifying them as promising leads for further development. nih.govresearchgate.net

Anti-Proliferative Mechanisms: The benzamide functional group is a common feature in molecules designed for anti-proliferative and anticancer activity. acgpubs.orgnanobioletters.com N-(benzimidazol-2-yl)-substituted benzamide derivatives, for instance, have demonstrated significant antiproliferative effects against breast cancer cell lines (MCF7). acgpubs.org Structure-activity relationship studies indicate that substitutions on the phenyl ring can significantly enhance cytotoxic potency. acgpubs.org The proposed mechanism often involves the induction of apoptosis. Similarly, other studies on 2-acetamidobenzamides and related structures have shown dose-dependent inhibition of cancer cell proliferation. nih.govscielo.br The anti-proliferative activity of benzamide-based HDAC inhibitors is linked to their ability to alter gene expression, leading to cell cycle arrest and apoptosis. acs.orgnih.gov

Below is a table summarizing the anti-proliferative activity of selected benzamide derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide (Compound 9) | MCF7 (Breast) | 3.84 - 13.10 |

| Imidazole-based N-phenylbenzamide (Derivative 4f) | A549 (Lung) | 7.5 |

| Imidazole-based N-phenylbenzamide (Derivative 4f) | HeLa (Cervical) | 9.3 |

| Imidazole-based N-phenylbenzamide (Derivative 4f) | MCF-7 (Breast) | 8.9 |

| GK444 (N-(2-aminophenyl)-benzamide derivative) | A549 (Lung) | Micromolar concentrations |

| GK444 (N-(2-aminophenyl)-benzamide derivative) | SF268 (CNS) | Micromolar concentrations |

Data sourced from multiple studies. nih.govacgpubs.orgacs.org

Investigations into Protein Interactions (e.g., Sigma-1 Protein, Heat Shock Proteins)

The benzamide scaffold facilitates interactions with a range of intracellular proteins, including chaperone proteins like the Sigma-1 receptor and Heat Shock Proteins, which are implicated in cellular stress responses and protein homeostasis.

Sigma-1 Protein Interactions: The Sigma-1 receptor (S1R) is a unique chaperone protein located at the endoplasmic reticulum. nih.gov It binds a wide variety of pharmacological agents and is a target for neurodegenerative diseases and other CNS disorders. rsc.org Benzamide derivatives have been successfully developed as selective S1R ligands. bohrium.com The interaction is influenced by the substitution pattern and the length of alkyl chains on the benzamide structure. bohrium.com While specific data on N-(4-Iodo-2-isopropylphenyl)benzamide is scarce, docking studies of other benzamide ligands show common interactions within the S1R binding site, suggesting the scaffold is well-suited for targeting this protein. bohrium.comacs.org

Heat Shock Proteins (HSPs): Heat shock proteins are molecular chaperones crucial for protein folding and cellular response to stress; Hsp90 is a key target in cancer therapy. nih.gov A novel class of 2-aminobenzamide (B116534) derivatives has been identified as potent Hsp90 inhibitors. acs.org The mechanism involves binding to the ATP-binding site in the N-terminal domain of Hsp90, which inhibits its chaperone function. This leads to the degradation of Hsp90 client proteins, many of which are oncoproteins critical for cancer cell survival. acs.org X-ray crystallography has confirmed the interaction between these benzamide inhibitors and the protein. acs.org Furthermore, a series of KUNG65 benzamide analogs were designed to investigate their affinity and selectivity for Grp94, an isoform of Hsp90, demonstrating that small structural modifications can significantly alter binding characteristics. nih.gov

Future Research Directions for N 4 Iodo 2 Isopropylphenyl Benzamide

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of N-(4-Iodo-2-isopropylphenyl)benzamide is a paramount objective for future research. Traditional amide bond formation often relies on stoichiometric coupling reagents, leading to significant waste generation. scispace.com Future efforts will likely focus on catalytic and biocatalytic approaches that adhere to the principles of green chemistry.

One promising avenue is the exploration of biocatalytic synthesis. Enzymes, such as nitrile hydratases, have been successfully employed in the synthesis of amides, offering high selectivity and mild reaction conditions. nih.gov An integrated chemo- and biocatalytic approach, combining an enzymatic hydration of a nitrile precursor with a subsequent N-arylation, could provide a novel and sustainable route to N-(4-Iodo-2-isopropylphenyl)benzamide. nih.gov Furthermore, ATP-dependent amide bond synthetases present another enzymatic option for creating the crucial amide linkage in aqueous media. researchgate.net The application of these biocatalytic methods could significantly reduce the environmental impact of the synthesis. rug.nl

The sustainability of any proposed synthetic route can be quantitatively assessed using green chemistry metrics. researchgate.netacs.org Key metrics that should be applied to future synthetic designs for N-(4-Iodo-2-isopropylphenyl)benzamide include:

| Metric | Description | Potential for Improvement |

| Atom Economy | A measure of the efficiency with which atoms from the reactants are incorporated into the desired product. | Catalytic methods generally offer higher atom economy than stoichiometric approaches. whiterose.ac.uk |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials (reagents, solvents, etc.) used to the mass of the final product. scispace.com | The use of solvent-free conditions or recyclable solvents can significantly lower the PMI. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Optimization of reaction conditions to maximize yield and minimize byproducts will improve RME. whiterose.ac.uk |

| EcoScale | A semi-quantitative tool to evaluate the environmental friendliness of a chemical reaction. | The selection of less hazardous reagents and solvents will result in a more favorable EcoScale score. acs.org |

Future research should not only focus on novel synthetic pathways but also rigorously evaluate them against these metrics to ensure the development of truly sustainable processes for the production of N-(4-Iodo-2-isopropylphenyl)benzamide. whiterose.ac.ukwhiterose.ac.uk

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Machine learning models can also be employed to predict the outcomes of chemical reactions and optimize reaction conditions. beilstein-journals.orgnih.govresearchgate.net By analyzing extensive reaction databases, these models can identify patterns that correlate reaction parameters with yield and selectivity. saiwa.ainih.gov This predictive capability can guide the experimental design for the synthesis of N-(4-Iodo-2-isopropylphenyl)benzamide and its analogs, leading to more efficient and higher-yielding processes. nih.gov

| AI/ML Application | Potential Impact on N-(4-Iodo-2-isopropylphenyl)benzamide Research |

| De Novo Molecular Design | Generation of novel analogs with improved efficacy, selectivity, or pharmacokinetic properties. nih.govacs.org |

| Reaction Outcome Prediction | Forecasting the major products and potential byproducts of synthetic routes. beilstein-journals.orgnih.gov |

| Reaction Condition Optimization | Identifying the optimal set of catalysts, solvents, and temperatures for synthesis. researchgate.netnih.gov |

| Virtual Screening | Rapidly assessing large libraries of virtual compounds for potential activity. |

The integration of AI and ML into the research workflow for N-(4-Iodo-2-isopropylphenyl)benzamide promises to accelerate the pace of discovery and innovation.

Exploration of Novel Reactivity and Catalytic Applications

The unique structural features of N-(4-Iodo-2-isopropylphenyl)benzamide, particularly the presence of an iodinated aromatic ring, open up a wide range of possibilities for exploring novel reactivity and catalytic applications. The carbon-iodine bond is a versatile functional group that can participate in a variety of cross-coupling reactions.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the iodo-substituent in N-(4-Iodo-2-isopropylphenyl)benzamide makes it an excellent substrate for such transformations. syr.edunih.gov Future research could explore its use in well-established reactions like the Suzuki, Heck, and Sonogashira couplings to generate a diverse library of derivatives with novel functionalities. acs.org Furthermore, the development of new palladium-catalyzed N-arylation methods for secondary amides could be applied to synthesize related compounds. nih.gov

Photocatalysis represents another exciting frontier for exploring the reactivity of iodinated aromatic compounds. researchgate.net Visible-light-mediated reactions offer a green and sustainable approach to chemical transformations. researchgate.net The application of photocatalysis to N-(4-Iodo-2-isopropylphenyl)benzamide could lead to the discovery of novel reaction pathways and the synthesis of unique molecular architectures. rsc.org

| Catalytic Approach | Potential Transformations of N-(4-Iodo-2-isopropylphenyl)benzamide |

| Palladium Catalysis | Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. syr.eduacs.org |

| Photocatalysis | C-H functionalization, cyclization, and other radical-mediated transformations. researchgate.netrsc.org |

| Organocatalysis | Metal-free synthesis of N-aryl amides and other functional group transformations. nih.govorganic-chemistry.org |

The exploration of these catalytic avenues will undoubtedly expand the chemical toolbox available for modifying N-(4-Iodo-2-isopropylphenyl)benzamide and unlocking its full synthetic potential.

Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of the conformational dynamics and reaction mechanisms involving N-(4-Iodo-2-isopropylphenyl)benzamide will be crucial for its future development. Advanced characterization techniques, particularly dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, will play a pivotal role in these investigations.

The amide bond in N-(4-Iodo-2-isopropylphenyl)benzamide is subject to restricted rotation, leading to the existence of different conformers. azom.com Dynamic NMR spectroscopy is a powerful tool for studying these rotational barriers and understanding the factors that influence conformational preferences. acs.orgnih.govmontana.eduresearchgate.net By measuring the rate of exchange between different conformations at various temperatures, it is possible to determine the activation energy of the rotational process. azom.com

Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental NMR data to provide a more detailed picture of the conformational landscape. nih.govproquest.comnih.govmdpi.com DFT calculations can predict the relative energies of different conformers and help in the assignment of NMR signals. github.iouni-bonn.de Machine learning is also emerging as a tool for the rapid prediction of NMR spectra. frontiersin.orgnmrdb.org

Mass spectrometry is an indispensable technique for identifying reactive intermediates and elucidating reaction mechanisms. nih.govresearchgate.net By analyzing the reaction mixture at different time points, it is possible to detect transient species that provide insights into the reaction pathway. This information is invaluable for optimizing reaction conditions and developing more efficient synthetic methods.

| Characterization Technique | Application to N-(4-Iodo-2-isopropylphenyl)benzamide |

| Dynamic NMR Spectroscopy | Determination of the rotational barrier of the amide bond and study of conformational equilibria. acs.orgnih.govmontana.edu |

| Computational Chemistry (DFT) | Prediction of stable conformers, calculation of rotational energy barriers, and simulation of NMR spectra. nih.govnih.govmdpi.com |

| Mass Spectrometry | Identification of reaction intermediates and elucidation of reaction mechanisms. nih.govresearchgate.net |

The application of these advanced analytical and computational techniques will provide a comprehensive understanding of the structure, dynamics, and reactivity of N-(4-Iodo-2-isopropylphenyl)benzamide, paving the way for its rational design and application in various scientific fields.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(4-Iodo-2-isopropylphenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between 4-iodo-2-isopropylaniline and benzoyl chloride derivatives. Key steps include:

- Acylation : Use Schotten-Baumann conditions (aqueous NaOH, THF) to facilitate amide bond formation .

- Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient (monitored via TLC) ensures purity .

- Optimization : Design of Experiments (DoE) can identify critical variables (e.g., temperature, stoichiometry) to maximize yield. For iodine-containing intermediates, inert atmospheres prevent oxidative side reactions .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify substitution patterns (e.g., iodine’s deshielding effect at C4) and amide linkage .

- Mass Spectrometry (HRMS) : Confirm molecular weight (365.21 g/mol) and isotopic patterns from iodine .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. How can researchers determine the crystal structure of N-(4-Iodo-2-isopropylphenyl)benzamide?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement, accounting for iodine’s high electron density with absorption corrections (SADABS) .

- Validation : Cross-check bond lengths/angles with similar benzamide structures in the Cambridge Structural Database .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for benzamide derivatives be resolved?

- Methodological Answer :

- Comparative Assays : Test the compound alongside analogs (e.g., N-(4-aminophenyl)benzamide) in standardized cytotoxicity panels (e.g., NCI-60) to isolate structural contributions .

- Mechanistic Studies : Use kinase profiling or cellular thermal shift assays (CETSA) to identify target engagement .

- Data Normalization : Apply Hill equation modeling to dose-response curves, ensuring consistency in IC calculations across labs .

Q. What strategies mitigate challenges in crystallographic refinement caused by the iodine atom?

- Methodological Answer :

- Data Collection : Use high-energy X-rays (Mo-Kα, λ = 0.71073 Å) to reduce absorption effects.

- Refinement : In SHELXL, assign anisotropic displacement parameters to iodine and apply TWIN/BASF commands if twinning is detected .

- Validation : Check for residual electron density near iodine using Olex2’s difference maps .

Q. How can computational methods predict the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADME Modeling : Use SwissADME to estimate logP (experimental XlogP = 4.5 ), solubility (AlogPS), and bioavailability.

- Docking Studies : Dock into kinase ATP-binding pockets (e.g., EGFR) using AutoDock Vina. Validate with molecular dynamics (GROMACS) to assess binding stability .

Q. What experimental approaches optimize synthetic yield under scale-up conditions?

- Methodological Answer :

- Process Chemistry : Transition from batch to flow chemistry for better heat transfer and mixing.

- Catalyst Screening : Test Pd(OAc)/XPhos systems for improved coupling efficiency .

- In Situ Monitoring : Use ReactIR to track reaction progression and minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.